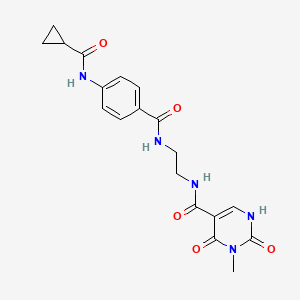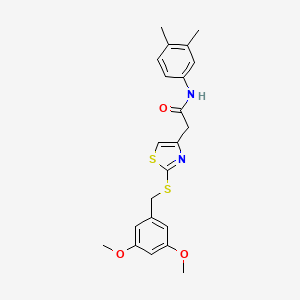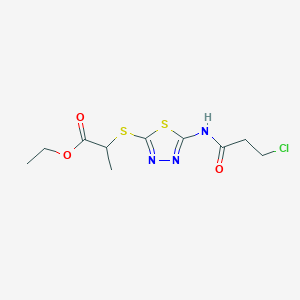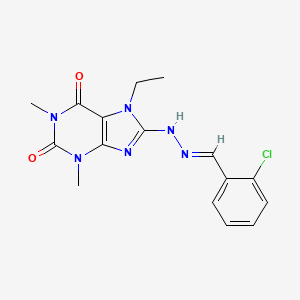![molecular formula C16H13Cl2N5O2 B2552089 3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923367-93-5](/img/structure/B2552089.png)
3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of 8-Benzyltetrahydropyrazino[2,1-f]purinediones . These compounds are designed as tricyclic xanthine derivatives containing a basic nitrogen atom in the tetrahydropyrazine ring to improve water solubility . They are evaluated for their ability to inhibit monoamine oxidases (MAO) and their interaction with adenosine receptor (AR) subtypes .
Synthesis Analysis
A synthetic strategy to obtain 3-propargyl-substituted tetrahydropyrimido[2,1-f]purinedione derivatives was developed . The new compounds were evaluated for their interaction with all four adenosine receptor subtypes and for their ability to inhibit monoamine oxidases (MAO) .Molecular Structure Analysis
The molecular formula of the compound is C16H12Cl2N4O3 . The average mass is 379.198 Da and the monoisotopic mass is 378.028656 Da .Chemical Reactions Analysis
The compound has been found to interact with adenosine receptor (AR) subtypes and inhibit monoamine oxidases (MAO) . It has been evaluated in radioligand binding studies at adenosine receptor (AR) subtypes .Physical And Chemical Properties Analysis
The compound is a derivative of 8-Benzyltetrahydropyrazino[2,1-f]purinediones, which are designed to improve water solubility . The molecular formula is C16H12Cl2N4O3 .科学的研究の応用
Anticancer Therapy
Purine derivatives, including this compound, have garnered attention for their potential in cancer treatment. Researchers explore their effects on tumor cells, cell cycle regulation, and apoptosis pathways. The unique structure of 3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione may contribute to its antiproliferative properties. Further studies are needed to elucidate its mechanisms and efficacy against specific cancer types .
Antiviral Agents
Given the importance of antiviral drugs, scientists investigate novel compounds like this one. Its structural features may allow it to interact with viral enzymes or receptors, inhibiting viral replication. Research could focus on its activity against specific viruses, such as herpesviruses or influenza .
Adenosine Receptor Modulation
Purines play a role in adenosine receptor signaling. This compound’s triazolyl ring at the purine C6 position may act as a good leaving group, affecting adenosine receptor binding. Investigating its affinity for different adenosine receptor subtypes could reveal potential therapeutic applications .
Organic Synthesis
Beyond its biological applications, 3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is valuable in organic synthesis. Researchers use it as a building block to create more complex molecules. Its Cu(I)-catalyzed azide-alkyne cycloaddition reaction allows for efficient derivatization .
Material Science
The compound’s alkylated purine core makes it interesting for material science applications. Researchers explore its use in functional materials, such as organic semiconductors, liquid crystals, or luminescent materials. Its unique structure may impart desirable properties to these materials .
Chemical Biology
Understanding the interactions of this compound with biological macromolecules (e.g., proteins, nucleic acids) is crucial. Researchers investigate its binding affinity, selectivity, and potential as a chemical probe. Such studies contribute to our understanding of cellular processes and drug discovery .
作用機序
特性
IUPAC Name |
2-[(2,6-dichlorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N5O2/c1-8-6-22-12-13(20-15(22)19-8)21(2)16(25)23(14(12)24)7-9-10(17)4-3-5-11(9)18/h3-6H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZVPIVLSUPKPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2552011.png)
![N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2552012.png)


![3-((4-(3-methoxyphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2552015.png)
![8-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonylquinoline](/img/structure/B2552017.png)
![N-(5-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2552018.png)



